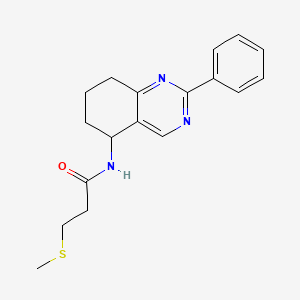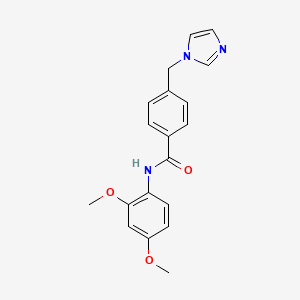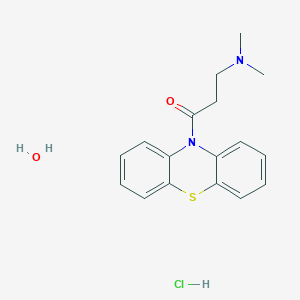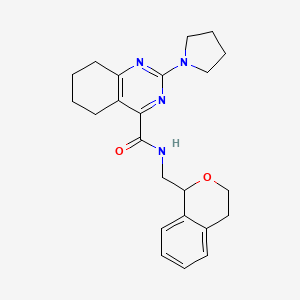![molecular formula C17H21N3O2 B6026872 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as S-2367 or TAK-936, and it belongs to the class of imidazolylpyrrolidinones.
Wirkmechanismus
The exact mechanism of action of 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to inhibit inflammation, angiogenesis, and tumor growth, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its complex synthesis method, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone. These include:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Investigation of its mechanism of action at the molecular level to better understand its therapeutic effects.
4. Exploration of its potential use in combination with other drugs or therapies to enhance its therapeutic efficacy.
5. Investigation of its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration.
Synthesemethoden
The synthesis of 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone involves several steps. The first step is the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-(3-methoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 1,2-diaminopropane in the presence of acetic acid to form 4-(3-methoxyphenyl)-1,2-diaminopropane. The final step involves the reaction of this intermediate with isopropyl isocyanate in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)20-10-13(8-16(20)21)17-18-9-15(19-17)12-5-4-6-14(7-12)22-3/h4-7,9,11,13H,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMBRTAPHBKYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C2=NC=C(N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![2,4-dihydroxy-3-methylbenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6026809.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)



![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)

![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)